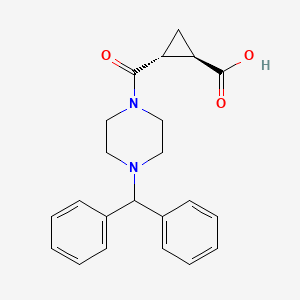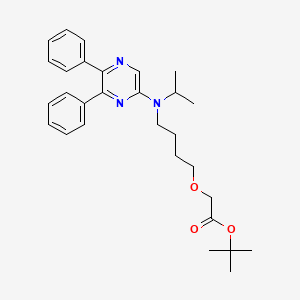
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate
Vue d'ensemble
Description
“Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate” is a chemical compound with the molecular formula C29H37N3O3. It is known as a derivative of Selexipag, a drug developed by Nippon Shinyaku under the brand name of Uptravi®, for the treatment of pulmonary arterial hypertension .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4- [N- (5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in a solvent like toluene at low temperatures . The yield of the reaction varies depending on the specific conditions used, with reported yields ranging from 72% to 100% .Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate” consists of a pyrazine ring substituted with two phenyl groups and an isopropylamino group. This structure is further linked to a butoxyacetic acid moiety through an amine linkage .Chemical Reactions Analysis
The compound is a prodrug, meaning it is metabolized in the body to produce the active drug. The active form of the drug, known as MRE-269, is a highly selective agonist for the prostacyclin (PGI2) receptor . This receptor is involved in the dilation of blood vessels, which is why the drug is used in the treatment of pulmonary arterial hypertension .Physical And Chemical Properties Analysis
The compound has a molecular weight of 475.6 g/mol. It is predicted to have a boiling point of 592.3±50.0℃, a density of 1.090±0.06 g/cm3, and a pKa of 2.40±0.10 . The compound is also predicted to have a flash point of 312.0±30.1℃ .Applications De Recherche Scientifique
- Scientific Field: Analytical and Bioanalytical Chemistry
- Application Summary : This compound has been mentioned in the context of a study on the degradation products of phosphite antioxidants used in polyolefin bioprocessing materials .
- Methods of Application : The study involved the identification of structurally related compounds likely to be formed from similar widely used phosphite antioxidants. Two potential candidates of such compounds were identified by chromatography and mass spectrometry, followed by synthesis and X-ray structure elucidation .
- Results or Outcomes : The study found that even though cell growth was inhibited by all the compounds to some extent, bis (2,4-di-tert-butylphenyl)phosphate (bDtBPP) showed the most severe effect .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O3/c1-22(2)32(18-12-13-19-34-21-26(33)35-29(3,4)5)25-20-30-27(23-14-8-6-9-15-23)28(31-25)24-16-10-7-11-17-24/h6-11,14-17,20,22H,12-13,18-19,21H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMNTRUQSTQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)OC(C)(C)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)
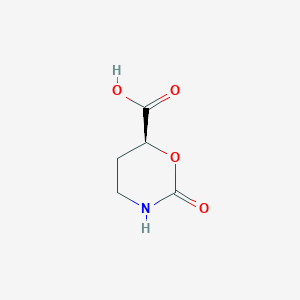
![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)
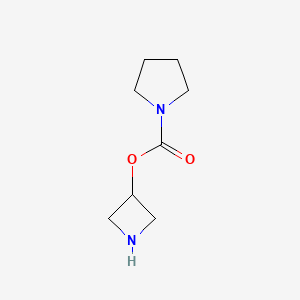
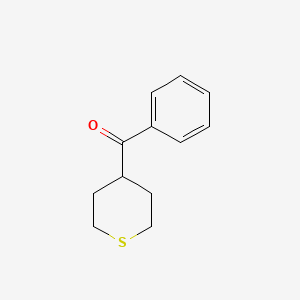
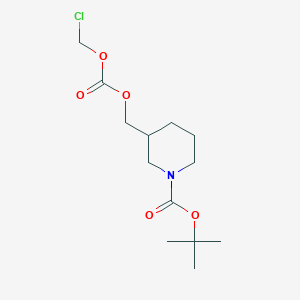
![1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1473623.png)
![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)
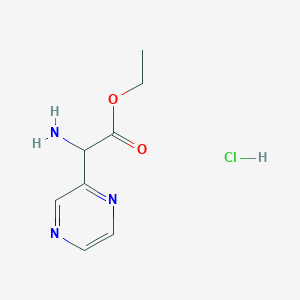
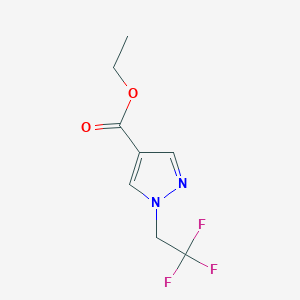
![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)
![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)

